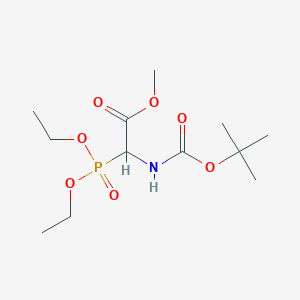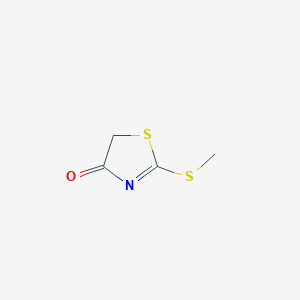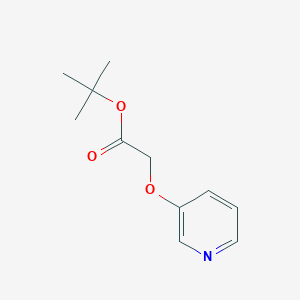
(R)-Methyl 2-aminopentanoate
Vue d'ensemble
Description
“®-Methyl 2-aminopentanoate” is a chemical compound with the molecular formula C6H13NO2 . It is used for research purposes. The hydrochloride form of this compound has a molecular weight of 167.64 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-aminopentanoate hydrochloride” is 1S/C6H13NO2.ClH/c1-3-4-5(7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.
Physical And Chemical Properties Analysis
“®-Methyl 2-aminopentanoate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .
Applications De Recherche Scientifique
1. Application in Cancer Research
(R)-Methyl 2-aminopentanoate derivatives have been explored in cancer research. A study by Basu Baul et al. (2009) focused on amino acetate functionalized Schiff base organotin(IV) complexes, which demonstrated significant cytotoxicity against various human tumor cell lines. This suggests a potential application in developing anticancer drugs.
2. Biocatalytic Process Development
The compound has been used in the development of biocatalytic processes. For instance, Gooding et al. (2010) described a process utilizing an enantiospecific biocatalytic reduction of racemic 2-methylvaleraldehyde, which is related to (R)-Methyl 2-aminopentanoate. This process is significant for the synthesis of chiral intermediates in pharmaceuticals.
3. Synthesis of Chiral Molecules
The synthesis and resolution of chiral molecules, including those related to (R)-Methyl 2-aminopentanoate, have been a subject of research. For example, Devlin et al. (2002) investigated spiropentylcarboxylic acid methyl ester and spiropentyl acetate, deriving insights on their configurational and conformational aspects using IR and VCD spectroscopies. This research is crucial for understanding the stereochemistry of complex organic compounds.
4. Role in Metabolic Engineering
(R)-Methyl 2-aminopentanoate and its derivatives have been studied in the context of metabolic engineering. For instance, Cann and Liao (2009) discussed the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates through microbial fermentations. This research is pivotal for biofuel production.
5. Enzymatic Reactions and Lipase Studies
The compound has been used in studies involving enzymatic reactions and lipase activity. For instance, research by García-Urdiales et al. (2009) on the resolution of methyl (±)‐3‐hydroxypentanoate by Candida antarctica lipase B provided insights into the enzyme's selectivity and reaction mechanisms.
6. Fragrance and Flavor Industry
(R)-Methyl 2-aminopentanoate derivatives have applications in the fragrance and flavor industry. For example, Lytra et al. (2012) explored the organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, indicating the compound's significance in enhancing flavor profiles.
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2R)-2-aminopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGRMCZTYDXKQW-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-aminopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3040485.png)
![N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide](/img/structure/B3040486.png)






